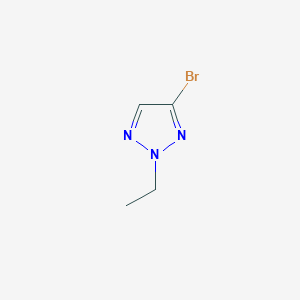

4-bromo-2-ethyl-2H-1,2,3-triazole

Descripción

Overview of 1,2,3-Triazole Heterocycles: Aromaticity and Tautomerism

1,2,3-triazoles are five-membered heterocyclic compounds with the molecular formula C₂H₃N₃. nih.gov They exist as two common isomers, 1,2,3-triazole and 1,2,4-triazole, which differ in the arrangement of their nitrogen atoms. nih.gov The 1,2,3-triazole ring is a surprisingly stable structure, a characteristic attributed to its aromaticity. nih.gov The ring is planar and contains 6 π-electrons (one from each carbon and one from each nitrogen, with one nitrogen's lone pair contributing the final two), satisfying Hückel's rule for aromaticity. This aromatic character imparts considerable stability, making the triazole ring resistant to oxidation, reduction, and hydrolysis in acidic or basic conditions.

A key feature of the parent 1,2,3-triazole is its ability to exist in different tautomeric forms, which are isomers that readily interconvert. This phenomenon primarily involves the migration of a proton between the nitrogen atoms of the ring.

For an unsubstituted monocyclic 1,2,3-triazole, three main tautomeric forms can be considered: 1H-, 2H-, and 4H-1,2,3-triazole.

1H-1,2,3-Triazole: In this isomer, the hydrogen atom is attached to the nitrogen at position 1.

2H-1,2,3-Triazole: Here, the hydrogen is bonded to the nitrogen at position 2. In aqueous solution, the 2H-tautomer is the major form, being favored over the 1H form by a factor of approximately two. nih.gov

4H-1,2,3-Triazole: This is a non-aromatic isomer where the hydrogen is attached to the carbon at position 4. This form is generally less stable and less commonly encountered than its aromatic counterparts.

When a substituent other than hydrogen is introduced, the possibility of tautomerism is often removed, and fixed isomers are obtained. In the case of 4-bromo-2-ethyl-2H-1,2,3-triazole, the ethyl group is fixed at the N2 position, defining it as a 2H-isomer.

| Isomer Characteristics | 1H-1,2,3-Triazole | 2H-1,2,3-Triazole | 4H-1,2,3-Triazole |

| Hydrogen Position | N1 | N2 | C4 |

| Aromaticity | Yes | Yes | No |

| Relative Stability | Less stable than 2H form in solution nih.gov | More stable form in aqueous solution nih.gov | Least stable tautomer |

The 2H-1,2,3-triazole scaffold is a crucial building block in various fields, particularly in medicinal chemistry and materials science. These compounds are recognized as bioisosteres for other functional groups, such as amide or ester bonds, and can interact with biological targets through mechanisms like hydrogen bonding. The stability and synthetic accessibility of the 2H-1,2,3-triazole ring make it an attractive component in the design of new pharmacologically active compounds. Furthermore, derivatives of 2H-benzo[d]1,2,3-triazole have shown promise in materials science, with applications in the development of organic field-effect transistors and other optoelectronic devices.

Importance of Halogenated Triazoles in Chemical Transformations

Halogenated heterocycles are exceptionally valuable intermediates in organic synthesis. The introduction of a halogen atom, such as bromine, onto the triazole ring provides a "reactive handle" that allows for a wide array of subsequent chemical modifications. Specifically, 4- and 5-halo-1,2,3-triazoles are key intermediates for creating more complex, substituted triazoles. These halogenated compounds serve as a versatile platform for introducing new functional groups through various cross-coupling reactions.

The bromine atom in compounds like this compound is an excellent leaving group and a versatile anchor for a multitude of chemical reactions. Its presence enables chemists to perform a range of transformations that would be difficult or impossible on an unhalogenated triazole ring.

Key reactions involving bromo-triazoles include:

Palladium-catalyzed cross-coupling reactions: These are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Bromo-triazoles can participate in well-known reactions such as:

Suzuki Coupling (with boronic acids)

Sonogashira Coupling (with terminal alkynes)

Heck Coupling (with alkenes)

Buchwald-Hartwig Amination (with amines)

Lithium-Halogen Exchange: Treatment with organolithium reagents (e.g., n-butyllithium) can replace the bromine atom with lithium. The resulting lithiated triazole is a potent nucleophile that can react with a wide variety of electrophiles to introduce new substituents. For instance, 4,5-dibromo-2-substituted-2H-1,2,3-triazoles have been shown to undergo selective bromine-lithium exchange at position 5. google.com

Nucleophilic Aromatic Substitution (SNAAr): Although less common for electron-rich rings, under certain conditions, the bromine atom can be displaced by strong nucleophiles.

This reactivity makes bromo-triazoles, including the 4-bromo-1-methyl-1H-1,2,3-triazole and 4-bromo-2-methyl-2H-1,2,3-triazole analogues, highly sought-after building blocks for constructing complex molecules with potential applications in pharmaceuticals and agrochemicals. a2bchem.comnih.gov

Specific Context of this compound in Modern Organic Chemistry

While extensive research on the specific compound this compound is not widely published, its role and importance can be inferred from the established chemistry of its analogues and precursors. It is positioned as a valuable synthetic intermediate, a building block designed for further chemical elaboration.

A Chinese patent details the synthesis of related compounds, starting with the bromination of 1,2,3-triazole to produce 4,5-dibromo-2H-1,2,3-triazole. google.com This dibrominated intermediate is then alkylated with bromoethane (B45996) to yield 2-ethyl-4,5-dibromo-2H-1,2,3-triazole. google.com The patent further describes the selective reaction of this dibromo species to form a carboxylic acid at one of the bromine positions, highlighting the utility of the bromo group as a reactive site. google.com

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-ethyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-2-8-6-3-4(5)7-8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVQVJPJOFGBFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248676-97-2 | |

| Record name | 4-bromo-2-ethyl-2H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 2 Ethyl 2h 1,2,3 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through one- and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms within 4-bromo-2-ethyl-2H-1,2,3-triazole can be unequivocally established.

¹H NMR Spectroscopic Analysis and Chemical Shift Assignments

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is characterized by two distinct sets of signals corresponding to the N-ethyl group and the triazole ring proton.

The ethyl group protons appear as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom are deshielded and resonate as a quartet due to coupling with the three neighboring methyl protons. The terminal methyl protons (-CH₃) appear as a triplet, coupling with the two methylene protons. The single proton attached to the triazole ring (C5-H) is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the aromatic nature of the triazole ring.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.75 | Singlet | 1H | CH (Triazole ring) |

| ~4.40 | Quartet | 2H | N-CH₂ -CH₃ |

| ~1.50 | Triplet | 3H | N-CH₂-CH₃ |

| Note: Predicted values based on analogous structures. |

¹³C NMR Spectroscopic Analysis and Carbon Connectivity Elucidation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides insight into the carbon skeleton. The spectrum for this compound is expected to show four unique carbon signals.

The carbon atom bonded to the bromine (C4) is significantly influenced by the halogen's electronegativity and is found at a distinct chemical shift. The other carbon atom in the triazole ring (C5) appears at a different resonance. The two carbons of the N-ethyl group are also clearly distinguishable, with the methylene carbon (-CH₂-) appearing further downfield than the methyl carbon (-CH₃) due to its direct attachment to the electronegative nitrogen atom.

| Chemical Shift (δ ppm) | Assignment |

| ~135.0 | C 5 (Triazole ring) |

| ~125.0 | C 4-Br (Triazole ring) |

| ~48.0 | N-C H₂-CH₃ |

| ~15.0 | N-CH₂-C H₃ |

| Note: Predicted values based on analogous structures. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Confirmation

To confirm the assignments from 1D NMR and definitively establish the molecule's constitution, a suite of 2D NMR experiments is employed. arkat-usa.orgnih.gov

COSY (Correlation Spectroscopy): This experiment would show a clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct spin-spin coupling and thus their bonding relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would show cross-peaks connecting the ¹H signals at ~7.75 ppm, ~4.40 ppm, and ~1.50 ppm to their corresponding ¹³C signals at ~135.0 ppm (C5), ~48.0 ppm (N-CH₂), and ~15.0 ppm (N-CH₃), respectively.

A correlation from the methylene protons (N-CH₂) to both triazole ring carbons (C4 and C5). This unequivocally proves the ethyl group is attached to a nitrogen atom positioned between these two carbons, confirming the 2-substituted isomer.

A correlation from the triazole proton (C5-H) to the brominated carbon (C4).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY spectrum would likely show a cross-peak between the N-ethyl methylene protons and the C5-H of the triazole ring, confirming their spatial closeness on the same side of the molecule. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The molecular formula for this compound is C₄H₆BrN₃. A key feature in the mass spectrum is the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. HRMS analysis provides the exact mass, confirming the elemental composition. uni.lu

| Ion Adduct | Calculated m/z |

| [C₄H₆⁷⁹BrN₃ + H]⁺ | 175.9818 |

| [C₄H₆⁸¹BrN₃ + H]⁺ | 177.9797 |

| [C₄H₆⁷⁹BrN₃ + Na]⁺ | 197.9637 |

| [C₄H₆⁸¹BrN₃ + Na]⁺ | 199.9617 |

| Data sourced from predicted values. uni.lu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nih.gov

The IR spectrum of this compound would display several characteristic absorption bands. These include C-H stretching vibrations for the aliphatic ethyl group and the aromatic-like triazole ring. The stretching vibrations of the C=N and N=N bonds within the triazole ring are also prominent. A band corresponding to the C-Br stretch would be expected in the lower frequency (fingerprint) region of the spectrum. nih.govresearchgate.net

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3140 | C-H Stretch | Triazole Ring |

| ~2980-2850 | C-H Stretch | Aliphatic (Ethyl) |

| ~1550-1450 | N=N / C=N Stretch | Triazole Ring |

| ~1250 | C-N Stretch | |

| ~700-600 | C-Br Stretch | |

| Note: Predicted values based on general spectroscopic data for triazoles. nih.govresearchgate.net |

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique allows for the precise measurement of electron density distribution within a crystal, from which atomic positions, bond lengths, bond angles, and torsional angles can be accurately calculated.

The solid-state structures of several 2H-1,2,3-triazole derivatives have been successfully determined, providing valuable comparative data. These analyses reveal how different substituents on the triazole ring influence the crystal lattice parameters. For instance, the introduction of aryl and carboxyl groups, as seen in 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid and (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol, leads to the formation of monoclinic crystal systems. researchgate.net In contrast, the more sterically demanding 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole crystallizes in the triclinic system. nih.govresearchgate.net A summary of the crystallographic data for these representative compounds is presented in Table 1.

Table 1: Crystallographic Data for Related 2H-1,2,3-Triazole Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

|---|---|---|---|---|---|---|---|---|---|---|

| 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid | C₉H₇N₃O₂ | Monoclinic | P2₁/c | 11.4130 | 4.8028 | 15.5916 | 90 | 103.373 | 90 | researchgate.net |

| (2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol | C₉H₈FN₃O | Monoclinic | P2₁/c | - | - | - | - | - | - | researchgate.net |

Note: Full unit cell parameters for (2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol were not available in the cited abstract.

The planarity of the 1,2,3-triazole ring is a key feature, though substituents can introduce significant conformational twists. In 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, the dihedral angle between the triazole and phenyl rings is minimal, at just 4.72(6)°. researchgate.net This suggests a relatively flat molecule. Similarly, in (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol, the molecule is described as relatively flat. researchgate.net However, in the more crowded 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole, the dihedral angles between the central triazole ring and the two substituted phenyl rings are significantly larger, at 34.31(4)° and 45.03(5)°, respectively, indicating a much more twisted conformation. nih.govuky.edu

Bond length analysis of the 2H-1,2,3-triazole ring reveals characteristics consistent with its aromatic nature. A key feature of 2-substituted triazoles is the near equivalence of the two N-N bond lengths (N1-N2 and N2-N3), which contrasts with 1-substituted isomers where these bonds have more distinct single and double bond character. nih.gov The C-C and C-N bonds within the ring also exhibit lengths that are intermediate between single and double bonds, indicative of electron delocalization. Selected bond parameters for 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid are provided in Table 2.

Table 2: Selected Bond Lengths and Angles for 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| N1-N2 | 1.325 |

| N2-N3 | 1.323 |

| N1-C5 | 1.340 |

| C4-C5 | 1.378 |

| C4-N3 | 1.345 |

| C5-N1-N2 | 105.8 |

| N1-N2-N3 | 113.3 |

| N2-N3-C4 | 105.7 |

| N3-C4-C5 | 107.6 |

Data retrieved from CCDC 667425 as cited in nih.gov.

The way molecules arrange themselves in a crystal is dictated by a variety of non-covalent supramolecular interactions. Hydrogen bonding is a dominant force in the crystal packing of many 2H-1,2,3-triazole derivatives.

In the case of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, the carboxylic acid groups facilitate the formation of classic centrosymmetric dimers through strong O—H···O hydrogen bonds between pairs of molecules. researchgate.net This is a common and highly stable motif for carboxylic acids in the solid state.

A different, yet equally robust, hydrogen-bonding pattern is observed in the crystal structure of 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole, which co-crystallizes with a methanol (B129727) solvent molecule. Here, the protonated N2 of the triazole ring acts as a hydrogen bond donor to the methanol oxygen (N—H···O), while the methanol hydroxyl group donates a hydrogen bond to the N3 atom of the triazole (O—H···N). This network of interactions links the triazole and solvent molecules into a centrosymmetric R⁴₄(10) ring motif, which then forms a dimer. nih.govresearchgate.netuky.edu

Reactivity and Mechanistic Studies of 4 Bromo 2 Ethyl 2h 1,2,3 Triazole

Reactivity of the Bromine Substituent

The carbon-bromine bond at the 4-position of the triazole ring is the primary site for a variety of synthetic transformations, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

The bromine atom in 4-bromo-2-ethyl-2H-1,2,3-triazole serves as an excellent handle for palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. While specific studies on the 2-ethyl derivative are not extensively documented, the reactivity can be inferred from studies on analogous bromo-triazoles and other bromo-heterocycles.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of the bromo-triazole with a boronic acid or ester in the presence of a palladium catalyst and a base. fishersci.co.uk Research on related 4-bromo-2,4'-bithiazoles has demonstrated successful Suzuki-Miyaura coupling with various (hetero)aryl halides, suggesting that this compound would be a viable substrate for such transformations. rsc.org Similarly, studies on 3,5-dichloro-1,2,4-thiadiazole (B1299824) have shown that Suzuki-Miyaura reactions can proceed efficiently on halogenated azoles. nih.gov Homocoupling reactions of 4-bromo-1,2,3-triazoles have also been observed under Suzuki-Miyaura conditions. researchgate.net

Sonogashira Coupling: The Sonogashira reaction allows for the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org The reaction is generally carried out under mild conditions. wikipedia.org Given the successful Sonogashira couplings of other bromo-heterocycles, such as 4-bromo-6H-1,2-oxazines, it is anticipated that this compound would readily participate in these reactions to form 4-alkynyl-2-ethyl-2H-1,2,3-triazoles. researchgate.netnih.gov

Negishi Coupling: The Negishi coupling utilizes organozinc reagents to couple with organic halides. wikipedia.org A closely related reaction is documented in a patent where a Grignard reagent, formed from a dibromo-triazole, undergoes a coupling reaction, which points to the feasibility of using organometallic triazole derivatives in Negishi-type transformations. google.com

The following table summarizes representative conditions for these cross-coupling reactions on analogous heterocyclic systems.

| Reaction | Substrate | Coupling Partner | Catalyst/Reagents | Product | Reference |

| Suzuki-Miyaura | 4-Bromo-2,4'-bithiazole | (Hetero)aryl boronic acid | Pd(OAc)₂, CyJohnPhos, KOAc | 2',4-Disubstituted 2,4'-bithiazole | rsc.org |

| Sonogashira | 4-Bromo-6H-1,2-oxazine | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-6H-1,2-oxazine | researchgate.netnih.gov |

| Negishi (inferred) | 2-Methyl-4,5-dibromo-2H-1,2,3-triazole | Isopropylmagnesium chloride | THF | 5-Bromo-2-methyl-2H-1,2,3-triazole-4-magnesium chloride | google.com |

The bromine atom of this compound can be utilized to form organometallic intermediates, which are powerful synthons for further functionalization.

Grignard Reagents: A patent describes the selective formation of a Grignard reagent from 2-methyl-4,5-dibromo-2H-1,2,3-triazole by reacting it with isopropylmagnesium chloride at low temperatures. google.com This indicates that the bromine at the 4- or 5-position is susceptible to metal-halogen exchange. Another patent details the use of an isopropylmagnesium chloride-lithium chloride complex for a similar transformation on a 1-substituted-4,5-dibromo-1H-1,2,3-triazole. google.com These examples strongly suggest that this compound can be converted to its corresponding Grignard reagent, 4-(chloromagnesio)-2-ethyl-2H-1,2,3-triazole, which can then be reacted with various electrophiles.

Organolithiums: The formation of organolithium reagents from aryl halides is a common transformation, typically achieved through reaction with an alkyllithium reagent like n-butyllithium at low temperatures. libretexts.org While specific literature for this compound is not available, the principles of organolithium formation are well-established. However, the presence of the acidic C-H proton on the triazole ring could potentially lead to competitive deprotonation, requiring careful control of reaction conditions.

The table below illustrates a documented example of Grignard reagent formation on a related triazole.

| Starting Material | Reagent | Solvent | Intermediate Formed | Reference |

| 2-Methyl-4,5-dibromo-2H-1,2,3-triazole | Isopropylmagnesium chloride | THF | 5-Bromo-2-methyl-2H-1,2,3-triazole-4-magnesium chloride | google.com |

Reactivity of the Triazole Ring System

The electronic nature of the triazole ring is significantly influenced by its substituents. The three nitrogen atoms in the ring act as electron-withdrawing groups, rendering the ring electron-deficient. The bromine atom at the 4-position further enhances this electron deficiency through its inductive electron-withdrawing effect. This deactivation of the ring makes it less susceptible to electrophilic attack but more prone to nucleophilic attack or substitution, as discussed in section 4.1.2.

The 1,2,3-triazole ring is an aromatic system, which imparts it with considerable stability. researchgate.net This aromaticity arises from the delocalization of six π-electrons within the five-membered ring. The stability of the triazole nucleus is a key reason for its prevalence in various applications.

Mechanistic Pathways of Derivatization Reactions

The derivatization of this compound primarily involves the substitution of the bromine atom at the C4 position. This is typically achieved through metal-catalyzed cross-coupling reactions, which offer a powerful and versatile methodology for the formation of new carbon-carbon and carbon-heteroatom bonds.

Investigation of Catalytic Cycles in Metal-Mediated Transformations

Metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are instrumental in the functionalization of halo-triazoles. These transformations generally proceed through a catalytic cycle involving a low-valent transition metal, most commonly palladium or copper. nih.govnih.gov

A generalized catalytic cycle for the palladium-catalyzed cross-coupling of this compound with an organometallic reagent (R-M) can be described by three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the triazole ring. This step involves the oxidation of palladium from the 0 to the +2 oxidation state, forming a square planar Pd(II) intermediate. youtube.com

Transmetalation: The organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) then transfers its organic group (R) to the palladium center, displacing the halide. This step results in a new diorganopalladium(II) complex. youtube.com

Reductive Elimination: In the final step, the newly formed diorganopalladium(II) complex undergoes reductive elimination, where the two organic fragments (the triazole and the R group) are coupled together to form the desired product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The efficiency and outcome of these catalytic cycles are influenced by various factors, including the choice of metal catalyst, ligands, base, and solvent. For instance, copper-catalyzed reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are also prominent in triazole chemistry and proceed through distinct mechanistic pathways involving copper acetylide intermediates. nih.govnih.gov

Table 1: Key Steps in a Generalized Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description | Change in Palladium Oxidation State |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of the triazole. | 0 to +2 |

| Transmetalation | Transfer of an organic group from an organometallic reagent to the Pd(II) center. | No change |

| Reductive Elimination | Coupling of the organic fragments and regeneration of the Pd(0) catalyst. | +2 to 0 |

Role of Frontier Molecular Orbitals in Directing Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the reactivity of molecules. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com

In the context of this compound, the nature and energy of its frontier orbitals play a crucial role in directing its reactivity in derivatization reactions.

HOMO (Highest Occupied Molecular Orbital): The HOMO represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to act as a nucleophile. youtube.com In this compound, the HOMO is likely to have significant electron density on the triazole ring nitrogens and the bromine atom.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest energy orbital that is unoccupied and is associated with the molecule's ability to act as an electrophile. youtube.com The C-Br bond is expected to be a significant contributor to the LUMO, making the carbon atom at the C4 position susceptible to nucleophilic attack, particularly during the oxidative addition step in metal-catalyzed reactions.

The interaction between the HOMO of a nucleophile (e.g., an organometallic reagent) and the LUMO of the this compound is a key factor in determining the feasibility and regioselectivity of a reaction. A smaller energy gap between the HOMO of the nucleophile and the LUMO of the triazole generally leads to a more favorable interaction and a faster reaction rate. numberanalytics.com

Computational studies on related triazole systems have shown that the electronic properties of the substituents on the triazole ring can significantly influence the energy and distribution of the frontier orbitals, thereby modulating the molecule's reactivity. nih.govnih.gov For instance, electron-withdrawing groups can lower the energy of the LUMO, making the molecule more electrophilic, while electron-donating groups can raise the energy of the HOMO, enhancing its nucleophilicity.

Table 2: Predicted Influence of Substituents on Frontier Orbitals and Reactivity of this compound

| Substituent Effect | Impact on HOMO | Impact on LUMO | Predicted Effect on Reactivity in Cross-Coupling |

| Electron-withdrawing | Lower energy | Lower energy | Increased electrophilicity at C4, potentially faster oxidative addition |

| Electron-donating | Higher energy | Higher energy | Decreased electrophilicity at C4, potentially slower oxidative addition |

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Ethyl 2h 1,2,3 Triazole

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules. These calculations are routinely used to investigate the geometry, electronic structure, and reactivity of chemical compounds.

Geometry Optimization and Equilibrium Structures

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium structure. This is achieved through a process called geometry optimization. For a molecule like 4-bromo-2-ethyl-2H-1,2,3-triazole, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. The resulting bond lengths, bond angles, and dihedral angles would define the molecule's optimized geometry. Without specific studies on this compound, a data table of these parameters cannot be provided.

Electronic Structure Analysis: Molecular Orbitals and Energy Levels

Understanding the electronic structure of a molecule is key to predicting its reactivity and spectroscopic properties. DFT calculations can determine the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and electronic excitability. Analysis of these frontier orbitals for this compound would reveal regions susceptible to electrophilic or nucleophilic attack. However, specific energy level data and orbital visualizations are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential) and electron-poor (positive potential), which are crucial for understanding intermolecular interactions and predicting sites of chemical reactivity. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and the bromine atom, indicating their nucleophilic character. Conversely, positive potential would be expected around the hydrogen atoms. Without dedicated computational studies, a precise MEP map and charge distribution analysis cannot be presented.

Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds.

GIAO NMR Chemical Shift Calculations (¹H and ¹³C NMR)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational technique for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. These theoretical calculations can aid in the assignment of experimental NMR spectra and help to confirm the structure of a synthesized compound. A computational study on this compound would provide predicted chemical shifts for the ethyl protons and carbons, as well as the carbon and hydrogen atoms of the triazole ring. At present, no such calculated data has been published.

Vibrational Frequency Analysis (IR)

Theoretical vibrational frequency analysis is used to predict the infrared (IR) spectrum of a molecule. By calculating the vibrational modes of the molecule, it is possible to predict the frequencies and intensities of the absorption bands in its IR spectrum. This can be a powerful tool for identifying functional groups and confirming the structure of a compound. For this compound, this analysis would predict the characteristic vibrational frequencies associated with the C-H, C-N, N-N, and C-Br bonds, as well as the vibrations of the triazole ring. Specific calculated frequencies and their assignments are contingent on dedicated computational research which is not currently available.

Thermodynamic and Kinetic Studies of Chemical Transformations

Computational methods are invaluable for elucidating the thermodynamic and kinetic aspects of chemical reactions involving this compound. These studies can predict the feasibility, spontaneity, and rates of various transformations, providing insights that are often challenging to obtain through experimental means alone.

Reaction pathway modeling for this compound would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to map the potential energy surface of a given reaction. This process identifies the most energetically favorable route from reactants to products, passing through one or more transition states.

For instance, in the context of substitution reactions at the triazole ring, computational models can be employed to explore the mechanism of nucleophilic or electrophilic attack. The calculations would determine the structures of all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products.

Transition State Analysis is a critical component of this modeling. The transition state is the highest energy point on the minimum energy path between reactants and products. Its geometry and energy are crucial for determining the reaction rate. Computational software can perform a transition state search to locate this structure and then a frequency calculation to confirm its identity (characterized by a single imaginary frequency). The energy of the transition state relative to the reactants gives the activation energy (Ea), a key parameter in the Arrhenius equation for the reaction rate constant.

A hypothetical reaction pathway for an SNAr reaction on a related bromo-triazole derivative is presented in the table below, illustrating the type of data that would be generated.

| Parameter | Reactant Complex | Transition State | Product Complex |

| Relative Energy (kcal/mol) | 0.0 | +25.4 | -5.2 |

| Key Bond Distance (Å) | C-Br: 1.90 | C-Br: 2.25; C-Nu: 2.10 | C-Nu: 1.85 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

| Note: This data is illustrative for a generic nucleophilic substitution on a bromo-triazole and not specific to this compound. |

The 1,2,3-triazole ring system can exhibit tautomerism. For the parent 1,2,3-triazole, the 1H- and 2H-tautomers are in equilibrium. In the case of this compound, the ethyl group at the N2 position fixes the tautomeric form. However, isomerization to the corresponding 1-ethyl or 3-ethyl isomers is a possibility that can be investigated computationally.

Computational studies can predict the relative stabilities of these isomers by calculating their ground-state energies. The energy difference between the isomers provides the isomerization energy (ΔEiso). A positive ΔEiso indicates that the starting isomer is more stable.

Furthermore, the energetic profile for the isomerization process can be modeled. This involves identifying the transition state for the migration of the ethyl group or for a ring-opening/ring-closing mechanism. The activation energy for this process would indicate the kinetic stability of this compound with respect to isomerization.

Studies on related N-alkyl-nitro-1,2,3-triazoles have shown that the relative stability of the isomers can be influenced by the nature and position of the substituents. For example, the calculated relative Gibbs energies for tautomeric forms of 4(5)-nitro-1,2,3-triazole and isomeric N-alkyl-4(5)-nitro-1,2,3-triazoles in aqueous solution have been determined using the Conductor polarized continuum model (CPCM). researchgate.net

A representative energetic profile for a hypothetical ethyl group migration in a substituted triazole is provided below.

| Species | Relative Energy (kcal/mol) |

| This compound | 0.0 |

| Transition State for Isomerization | +45.8 |

| 4-bromo-1-ethyl-1H-1,2,3-triazole | +3.5 |

| Note: This data is hypothetical and serves to illustrate the expected output of such a computational study. |

Analysis of Structure-Reactivity Relationships via Computational Models

Computational models are instrumental in establishing quantitative structure-reactivity relationships (QSAR). These models correlate the chemical structure of a molecule with its reactivity. For this compound, various calculated molecular descriptors can be used to predict its reactivity in different chemical environments.

Key electronic descriptors that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Atomic Charges: Various methods (e.g., Mulliken, NBO) can be used to calculate the partial charge on each atom. These charges can help identify reactive sites. For instance, a highly positive charge on a carbon atom would suggest its susceptibility to nucleophilic attack.

Fukui Functions: These functions provide a more sophisticated measure of local reactivity, indicating the change in electron density at a particular point when an electron is added or removed. They can be used to predict the most likely sites for nucleophilic and electrophilic attack.

A combination of computational and experimental methods has been used to examine the structure-reactivity relationships in the reactions of C-amino-1H-1,2,4-triazoles with electrophiles. nih.gov In such studies, Fukui functions and molecular electrostatic potential were used to predict that reactions involving an amino group should occur more easily for the 3-amino- than for the 5-amino-1H-1,2,4-triazoles. nih.gov

The following table presents hypothetical calculated electronic properties for this compound, which would be used to build structure-reactivity relationships.

| Descriptor | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 2.5 D |

| Most Negative MEP | -0.04 a.u. (near N1 and N3) |

| Most Positive Atomic Charge | +0.25 e (on C4) |

| Note: These values are illustrative and would be obtained from DFT calculations. |

By correlating these descriptors with experimentally observed reaction rates or equilibrium constants for a series of related compounds, a predictive QSAR model can be developed. This model would be invaluable for designing new triazole derivatives with desired reactivity profiles for various applications.

Advanced Synthetic Transformations and Functionalization Strategies Utilizing 4 Bromo 2 Ethyl 2h 1,2,3 Triazole

Modular Synthesis of Poly-Substituted 1,2,3-Triazole Architectures

The modular synthesis of polysubstituted 1,2,3-triazoles relies on the stepwise and regioselective functionalization of the triazole core. The presence of a bromine atom is a key feature that directs the synthetic pathway, particularly in controlling the regioselectivity of N-alkylation and enabling subsequent cross-coupling reactions.

A foundational strategy involves the "bromo-directed N-2 alkylation" of 4-bromo-NH-1,2,3-triazoles. nih.govorganic-chemistry.org The reaction of a 4-bromo-NH-1,2,3-triazole with an alkyl halide, such as ethyl iodide or bromide, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), regioselectively yields the 2-substituted product, 4-bromo-2-ethyl-2H-1,2,3-triazole. organic-chemistry.org This selectivity is crucial, as direct alkylation of unsubstituted NH-1,2,3-triazoles often leads to a mixture of N1 and N2 isomers, which are difficult to separate. researchgate.net The bromine atom at C4 sterically and electronically favors the alkylation at the distal N2 position. nih.govorganic-chemistry.org

Once the this compound scaffold is secured, it becomes a platform for further diversification. The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at the C4 position. For instance, Suzuki cross-coupling with aryl or heteroaryl boronic acids can be employed to forge a new carbon-carbon bond, leading to 2-ethyl-4-aryl-2H-1,2,3-triazoles. If the starting material was a 4,5-dibromotriazole that was selectively N-ethylated, subsequent differential coupling reactions could furnish 2-ethyl-4,5-disubstituted-1,2,3-triazoles. nih.govorganic-chemistry.org

This modular approach provides a powerful and efficient route to systematically access polysubstituted triazoles, as summarized in the table below.

| Reaction Type | Reagents & Conditions | Product Type | Significance |

| N2-Alkylation | Alkyl halide, K₂CO₃, DMF | 2-Alkyl-4-bromo-1,2,3-triazole | Regioselective synthesis of the N2-isomer. organic-chemistry.org |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 2,4,5-Trisubstituted 1,2,3-triazole | C-C bond formation to introduce aryl groups. nih.gov |

| Hydrogenation | H₂, Pd/C | 2,4-Disubstituted 1,2,3-triazole | Reductive debromination to yield C4-unsubstituted products. nih.govorganic-chemistry.org |

This synthetic sequence underscores the utility of the bromo-substituent as a functional handle that is first used to direct regiochemistry and then replaced to build molecular complexity.

Scaffold Engineering and Diversity-Oriented Synthesis

Scaffold engineering and diversity-oriented synthesis (DOS) are strategies aimed at producing collections of structurally diverse molecules to explore new chemical space, often for screening in drug discovery. beilstein-journals.orgresearchgate.net this compound is an excellent starting point for such approaches due to its inherent functional handles that allow for controlled diversification.

The concept of DOS involves creating a library of compounds where complexity and diversity are systematically introduced from a common starting material. beilstein-journals.orgresearchgate.net The this compound scaffold has multiple points for diversification:

The C4-Position: The bromine atom can be replaced by a vast array of substituents using various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the introduction of alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups.

The C5-Position: If starting from a 4,5-dibromo-1,2,3-triazole precursor, the C5 position can also be functionalized, often orthogonally to the C4 position.

The N2-Ethyl Group: While this article focuses on the 2-ethyl derivative, the initial N-alkylation step can be varied with different alkyl halides to introduce a range of substituents at the N2 position, adding another layer of diversity. nih.govorganic-chemistry.org

This multi-directional approach allows for the rapid generation of a library of related but structurally distinct 1,2,3-triazoles. Such libraries are invaluable for structure-activity relationship (SAR) studies in medicinal chemistry. The triazole core acts as a stable, rigid linker that projects the appended substituents into defined regions of three-dimensional space. ekb.eg By systematically varying the groups at the C4, C5, and N2 positions, chemists can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize their interaction with biological targets. nih.gov

| Diversification Point | Synthetic Method | Potential Substituents |

| C4-Position | Suzuki, Sonogashira, Heck, etc. | Aryl, Heteroaryl, Alkynyl, Alkenyl |

| N2-Position | N-Alkylation of precursor | Varied alkyl and functionalized alkyl chains |

| C5-Position | Functionalization of precursor | Halogens, Aryl, Alkyl |

Development of 1,2,3-Triazole-Containing Hybrid Molecules and Conjugates

The 1,2,3-triazole ring is chemically robust and is considered an excellent linker or pharmacophore in the design of hybrid molecules. nih.gov Its ability to participate in hydrogen bonding and dipole-dipole interactions, combined with its metabolic stability, makes it an ideal component for connecting different molecular fragments to create conjugates with novel properties. nih.govresearchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is the most common method for forming 1,4-disubstituted 1,2,3-triazoles, but the synthesis of 2-substituted triazoles like this compound provides access to an alternative and equally valuable isomeric scaffold. nih.govnih.gov

The functional handles on this compound enable its incorporation into larger, more complex molecular architectures. By employing the cross-coupling reactions mentioned previously, the triazole unit can be conjugated to other pharmacologically relevant scaffolds, such as natural products, steroids, or other heterocyclic systems. beilstein-journals.orgnih.gov

For example, a research program might involve linking the 2-ethyl-2H-1,2,3-triazole moiety to a chromene scaffold. researchgate.net This would involve a Suzuki or other palladium-catalyzed coupling between this compound and a suitable boronic acid- or stannane-functionalized chromene derivative. The resulting hybrid molecule combines the structural features of both the triazole and the chromene, potentially leading to synergistic or novel biological activities. Similarly, this building block can be used to construct hybrids containing indole, quinazoline, or thiazole (B1198619) moieties. nih.govajgreenchem.com The triazole serves as a non-labile linker that maintains the relative orientation of the two connected fragments. nih.gov

Beyond conjugation, the 1,2,3-triazole ring can be integrated as a core component of larger polyheterocyclic systems. These systems, which contain multiple fused or linked heterocyclic rings, are of great interest in materials science for applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and chemosensors. nih.gov

The reactivity of this compound allows it to be a key precursor in the synthesis of such systems. For instance, it can be used to build molecules containing both a 1,2,3-triazole and a thiazole ring. tandfonline.com A synthetic route might involve converting the bromine to an azide (B81097) or an alkyne, followed by a cycloaddition reaction, or using the bromine in a coupling reaction to append a thiazole unit.

Furthermore, the triazole ring can be fused with other heterocycles. The development of novel fused systems, such as 2H-thiazolo[4,5-d] nih.govorganic-chemistry.orgnih.govtriazole, highlights the utility of triazole precursors in creating innovative heteroaromatic scaffolds. nih.gov These rigid, planar systems often exhibit unique photophysical properties, making them suitable for use as molecular probes or in advanced materials. The synthesis of these complex structures often relies on the stepwise functionalization of simpler building blocks like this compound.

| Polyheterocyclic System | Synthetic Approach | Potential Application |

| Triazole-Thiazole Hybrids | Cross-coupling or Click Chemistry | Medicinal Chemistry, Antimicrobial Agents. researchgate.nettandfonline.com |

| Triazole-Oxadiazole Hybrids | Multi-step synthesis involving coupling | Medicinal Chemistry, Enzyme Inhibitors. nih.gov |

| Fused Thiazolo nih.govorganic-chemistry.orgnih.govtriazoles | Ring-forming reactions from functionalized triazoles | Scaffold Hopping, Medicinal Chemistry. nih.gov |

| Triazolo[3,4-b]benzothiazoles | Multi-step cyclization reactions | Enzyme Inhibitors. nih.gov |

Future Perspectives and Emerging Research Directions for 4 Bromo 2 Ethyl 2h 1,2,3 Triazole

Innovations in Regioselective Synthesis and Functionalization

The synthesis of 2-substituted-1,2,3-triazoles, such as 4-bromo-2-ethyl-2H-1,2,3-triazole, has been a subject of considerable research. frontiersin.org Traditional methods often lead to a mixture of N-1 and N-2 substituted isomers, necessitating tedious separation processes. researchgate.net A significant advancement in this area is the development of regioselective alkylation methods. One such method involves the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base, which has been shown to selectively produce 2-substituted 4-bromo-1,2,3-triazoles. nih.gov This regioselectivity is crucial for the controlled synthesis of the desired isomer.

Future innovations are likely to focus on the development of even more efficient and selective catalytic systems. This includes the exploration of novel metal catalysts and ligands that can direct the alkylation specifically to the N-2 position of the triazole ring. nih.gov Furthermore, the use of green chemistry principles, such as the development of reactions in environmentally benign solvents or under solvent-free conditions, is an emerging trend. nih.gov Mechanochemical approaches, which involve conducting reactions by mechanical mixing in the absence of bulk solvents, have shown promise for the synthesis of 1,2,3-triazoles and could be adapted for the synthesis of this compound.

The functionalization of the this compound scaffold is another area of active research. The bromine atom at the C-4 position serves as a versatile handle for introducing a wide range of functional groups through cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a particularly powerful tool for this purpose. organic-chemistry.org This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of a diverse array of 4-substituted-2-ethyl-2H-1,2,3-triazoles. researchgate.net Future research will likely focus on expanding the scope of cross-coupling reactions that can be performed on this substrate, including the use of other transition metal catalysts and the introduction of a wider variety of coupling partners.

Application of Machine Learning and AI in Design and Synthesis

Machine learning models are also being developed to predict the outcome and regioselectivity of chemical reactions. chemrxiv.orgarxiv.org For the synthesis of this compound, ML models could be trained to predict the optimal conditions for achieving high regioselectivity in the N-alkylation step. These models can analyze various reaction parameters, such as the choice of solvent, base, and temperature, to identify the conditions that favor the formation of the desired N-2 isomer. By combining molecular fingerprints and quantum chemical descriptors as input features, these models can achieve high accuracy in predicting reaction kinetics and outcomes. nih.gov

Furthermore, AI and ML can be used to design new derivatives of this compound with specific desired properties. By learning the relationship between chemical structure and biological activity or material properties, these models can suggest novel modifications to the parent molecule that are likely to result in improved performance. This data-driven approach can accelerate the discovery of new drug candidates, agrochemicals, and functional materials.

Exploration of Novel Reactivity Patterns and Mechanistic Insights

The bromine atom on the this compound ring is a key functional group that dictates much of its reactivity. While its use in cross-coupling reactions is well-established, there is still much to explore regarding its participation in other types of chemical transformations. Future research will likely focus on uncovering novel reactivity patterns of this compound, including its involvement in cycloaddition reactions and other carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govbeilstein-journals.org

Detailed mechanistic studies are crucial for understanding and optimizing the reactions of this compound. For instance, a deeper understanding of the mechanism of the Suzuki-Miyaura coupling reaction involving this substrate can lead to the development of more efficient and selective catalysts. organic-chemistry.orgresearchgate.net Mechanistic investigations can involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational methods, like density functional theory (DFT) calculations. These studies can provide valuable insights into the reaction intermediates and transition states, helping to elucidate the factors that control the reaction outcome.

The development of novel catalytic systems for the functionalization of this compound is another important research direction. This includes the design of new ligands for palladium and other transition metals that can enhance the efficiency and selectivity of cross-coupling reactions. nih.gov Ligand-free catalytic systems are also being explored as a more sustainable and cost-effective alternative. nih.gov

Development of Derivatization Strategies for Specific Research Fields

The versatile nature of this compound makes it an attractive starting material for the synthesis of a wide range of derivatives with potential applications in various fields.

Agrochemical Scaffolds: The 1,2,3-triazole ring is a common motif in many successful fungicides. nih.govnih.govresearchgate.net The ability to introduce diverse substituents at the C-4 position of the triazole ring through derivatization of this compound provides a powerful strategy for the discovery of new agrochemical agents. sbq.org.br By systematically varying the substituent at this position, researchers can explore the structure-activity relationships and identify compounds with enhanced fungicidal activity and improved safety profiles. The development of glycerol-fluorinated triazole derivatives, for example, has shown promise in the control of fungal species. sbq.org.br

Materials Science Building Blocks: The 1,2,3-triazole unit is also a valuable component in the design of functional materials. researchgate.netscispace.com Its ability to form stable polymers and its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govrsc.org The derivatization of this compound can be used to synthesize novel triazole-containing monomers that can be polymerized to create materials with tailored properties. mdpi.comajchem-a.com For instance, the introduction of specific functional groups can be used to tune the solubility, thermal stability, and electronic properties of the resulting polymers.

Q & A

Q. What are the most reliable synthetic routes for preparing 4-bromo-2-ethyl-2H-1,2,3-triazole?

A common method involves nucleophilic substitution or cycloaddition reactions. For example, bromination of 2-ethyl-2H-1,2,3-triazole derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions can yield the target compound. Solvent choice (e.g., DMF or acetic acid) and temperature (room temperature to 80°C) are critical for regioselectivity and yield optimization . Purification via recrystallization (e.g., using hexane-ethyl acetate mixtures) ensures high purity .

Q. How can researchers characterize the purity and structure of this compound?

Key techniques include:

Q. What are the typical reactivity patterns of brominated triazoles in substitution reactions?

The bromine atom at the 4-position is highly electrophilic, enabling nucleophilic substitutions (e.g., Suzuki coupling, amination) . Reactivity can be modulated by electron-withdrawing/donating substituents on the triazole or adjacent groups. For example, steric hindrance from the ethyl group at position 2 may slow down certain reactions .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties?

X-ray studies reveal intermolecular interactions (e.g., C–H···N, Br···Br) that stabilize the crystal lattice. These interactions affect melting points, solubility, and stability. For instance, Br···Br interactions (3.5–3.6 Å) contribute to dense packing, enhancing thermal stability . Computational modeling (DFT) can further predict packing efficiency and electronic properties .

Q. What mechanisms explain the regioselectivity of bromination in triazole derivatives?

Bromination typically occurs at the electron-rich positions (e.g., position 4 in 1,2,3-triazoles). Quantum mechanical calculations suggest that the ethyl group at position 2 directs bromination to position 4 via steric and electronic effects. Solvent polarity and temperature also modulate selectivity .

Q. How can researchers resolve contradictions in spectroscopic data for triazole derivatives?

Discrepancies in NMR or XRD data often arise from polymorphism or dynamic effects (e.g., tautomerism). To address this:

Q. What strategies improve the yield of this compound in multi-step syntheses?

Optimize reaction conditions:

Q. How do computational studies aid in predicting the biological activity of this compound?

Molecular docking (e.g., with AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes like α-glucosidases or metallo-β-lactamases). QSAR models link electronic descriptors (e.g., HOMO-LUMO gaps) to antimicrobial or anticancer activity .

Q. What safety protocols are essential for handling brominated triazoles?

Q. How can researchers study the thermal stability and decomposition pathways of this compound?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures and exothermic events. Mass spectrometry can identify volatile byproducts (e.g., HBr, CO₂) .

Methodological Notes

- Contradiction Analysis : When XRD and NMR data conflict, cross-validate with computational models and repeat experiments under controlled humidity/temperature .

- Advanced Refinement : Use SHELXL for high-resolution crystallographic refinement, especially for twinned crystals or high-symmetry space groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.